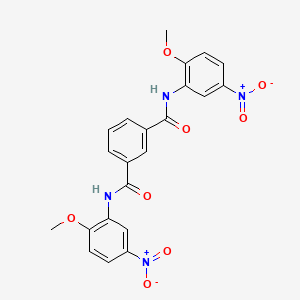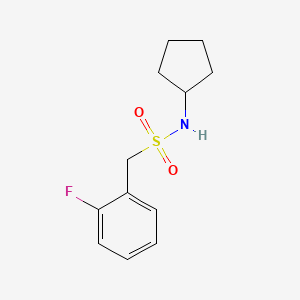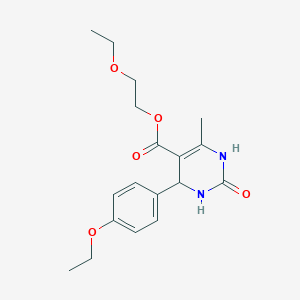
N,N'-bis(2-methoxy-5-nitrophenyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two methoxy and two nitro groups attached to phenyl rings, which are further connected to an isophthalamide core
準備方法
The synthesis of N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methoxyphenyl compounds followed by amide formation with isophthalic acid derivatives. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
化学反応の分析
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
作用機序
The mechanism of action of N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE involves its interaction with specific molecular targets and pathways. For instance, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE can be compared with other similar compounds, such as:
N,N’-BIS(2-METHOXY-5-NITROPHENYL)-1,10-DECANEDIAMIDE: Similar structure but with a longer aliphatic chain, leading to different physical and chemical properties.
N,N’-BIS(2-METHOXY-5-NITROPHENYL)HEXANEDIAMIDE: Another similar compound with a shorter aliphatic chain, affecting its solubility and reactivity.
The uniqueness of N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE lies in its specific arrangement of functional groups and the isophthalamide core, which imparts distinct chemical and biological properties .
特性
分子式 |
C22H18N4O8 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC名 |
1-N,3-N-bis(2-methoxy-5-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O8/c1-33-19-8-6-15(25(29)30)11-17(19)23-21(27)13-4-3-5-14(10-13)22(28)24-18-12-16(26(31)32)7-9-20(18)34-2/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
KRURXKWJXCTZEL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14950823.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B14950832.png)
![propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B14950834.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B14950838.png)

![4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14950843.png)


![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B14950857.png)
![(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B14950863.png)
